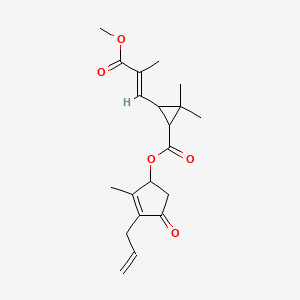
Allethrin II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allethrin II is a member of the allethrin group of synthetic compounds used in insecticides.
Wissenschaftliche Forschungsanwendungen
Introduction to Allethrin II
This compound is a synthetic pyrethroid compound widely utilized for its insecticidal properties. It belongs to a class of chemicals that mimic the natural insecticides found in chrysanthemum flowers, known as pyrethrins. Due to its effectiveness against various pests, this compound has significant applications in agricultural and public health sectors.
Chemical Properties and Mechanism of Action
This compound is characterized by its ability to disrupt the normal functioning of sodium ion channels in the nervous systems of insects. This disruption leads to hyperactivity, paralysis, and ultimately death of the target pests. Its chemical structure allows it to be effective against a range of insects, including mosquitoes, flies, and agricultural pests .
Agricultural Use
This compound is primarily used in agricultural settings for pest control. Its application helps in managing insect populations that threaten crops, thereby improving yield and quality. The compound is often employed in:
- Field Crops : To protect against aphids, beetles, and other harmful insects.
- Stored Products : Used in fumigation processes to prevent infestations in warehouses.
Public Health
In public health, this compound plays a crucial role in vector control programs aimed at reducing the incidence of mosquito-borne diseases such as malaria and dengue fever. It is commonly found in:
- Insect Repellents : Formulated into sprays and coils for household use.
- Space Sprays : Used by health departments during outbreaks to reduce mosquito populations.
Veterinary Applications
This compound is also used in veterinary medicine for controlling fleas and ticks on pets. Its effectiveness ensures that pets remain free from these parasites, contributing to their overall health.
Environmental Impact and Safety
While this compound is effective as an insecticide, it poses potential risks to non-target organisms and the environment. Studies have shown that its application can lead to contamination of soil and water sources . Therefore, understanding its degradation pathways is essential for mitigating environmental risks.
Biodegradation Studies
Recent research has focused on the biodegradation of this compound by specific fungi strains capable of breaking down this compound into less harmful substances. For instance, a study identified a fungal strain (CF2) that demonstrated significant degradation capabilities under controlled conditions .
Degradation Kinetics
The degradation kinetics of this compound were analyzed using High-Performance Liquid Chromatography (HPLC) methods. The results indicated that factors such as pH, temperature, and incubation time significantly influence the degradation rate .
| Parameter | Optimal Value | Effect on Degradation |
|---|---|---|
| pH | 6.5 | Increased activity |
| Temperature (°C) | 26 | Enhanced breakdown |
| Incubation Time (days) | 5 | Maximum degradation |
Case Study 1: Agricultural Application
A field trial demonstrated the effectiveness of this compound in controlling aphid populations on soybean crops. The trial showed a reduction in aphid numbers by over 80% within two weeks post-application, leading to improved crop yields.
Case Study 2: Public Health Intervention
During a dengue outbreak in Southeast Asia, local health authorities employed this compound as part of an integrated vector management strategy. The intervention resulted in a significant decrease in mosquito populations and subsequent reduction in disease transmission rates.
Eigenschaften
CAS-Nummer |
497-92-7 |
|---|---|
Molekularformel |
C20H26O5 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H26O5/c1-7-8-13-12(3)16(10-15(13)21)25-19(23)17-14(20(17,4)5)9-11(2)18(22)24-6/h7,9,14,16-17H,1,8,10H2,2-6H3/b11-9+ |
InChI-Schlüssel |
WZRUHNUBXOTVHG-PKNBQFBNSA-N |
SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=C |
Isomerische SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)/C=C(\C)/C(=O)OC)CC=C |
Kanonische SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Allethrin II, Rethrin II, trans-(E)-Allethrin II |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















